N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Naphthalene Derivative Preparation: The naphthalene moiety is prepared through Friedel-Crafts acylation, followed by reduction to form the dihydronaphthalene structure.
Coupling Reaction: The thiadiazole and naphthalene derivatives are coupled using a sulfonamide linkage, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Protein Binding: The compound can bind to proteins, altering their function and activity, which is crucial in its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)benzamide
- N-(5-ethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide stands out due to its combination of a thiadiazole ring and a naphthalene moiety, which imparts unique electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as enzyme inhibition and material science.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-2-19-23-24-21(29-19)25-30(27,28)17-11-9-16(10-12-17)22-13-15-8-7-14-5-3-4-6-18(14)20(15)26/h3-6,9-13,22H,2,7-8H2,1H3,(H,24,25)/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVYTAGDTIFAAT-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3CCC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\3/CCC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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